7-Hydroxy-8-methylchroman-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

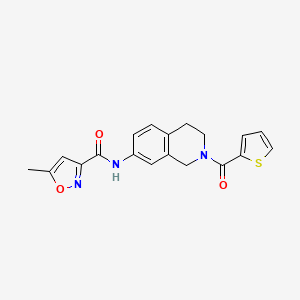

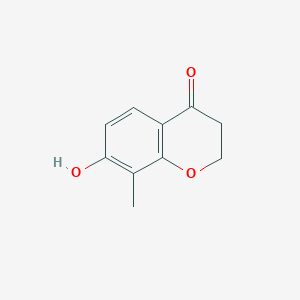

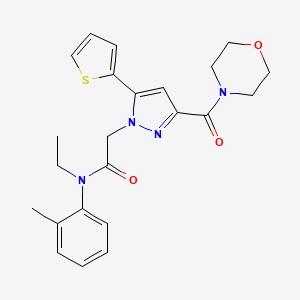

7-Hydroxy-8-methylchroman-4-one is a heterobicyclic compound . It has a molecular weight of 178.19 . The IUPAC name is 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one .

Molecular Structure Analysis

The molecular formula of 7-Hydroxy-8-methylchroman-4-one is C10H10O3 . The InChI code is 1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3 .Physical And Chemical Properties Analysis

7-Hydroxy-8-methylchroman-4-one is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .

Anticancer Activity

Natural and synthetic chromanone analogs show various biological activities such as anticancer . This makes it a potential candidate for cancer treatment research.

Antimicrobial and Antifungal Activity

3-benzylidene-4-chromanone exhibited significant antibacterial activity against gram-positive and gram-negative bacteria . Additionally, 3-azolyl-4-chromanone phenyl hydrazones exhibited antifungal potential .

Anti-Inflammatory and Analgesic Activity

Chromanone analogs have shown to possess anti-inflammatory and analgesic properties . This suggests its potential use in the development of pain relief and anti-inflammatory drugs.

Antioxidant Activity

Chromanone analogs have demonstrated antioxidant activity . This suggests its potential use in the development of drugs to combat oxidative stress-related diseases.

Antidiabetic Activity

Chromanone analogs have shown antidiabetic properties . This suggests its potential use in the development of drugs for diabetes treatment.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . Considering its versatility, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Eigenschaften

IUPAC Name |

7-hydroxy-8-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWENBXENDGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-8-methylchroman-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)

![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)

![Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2526709.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)

![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)

![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)